ethyl 4-{2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate
Description
Ethyl 4-{2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate is a heterocyclic compound featuring a triazolo-pyridazinone core modified with a tert-butylsulfanyl group at position 4. The acetamido linker bridges the triazolo-pyridazinone moiety to an ethyl benzoate ester, a structural motif common in bioactive molecules. This compound is hypothesized to exhibit pharmacological properties due to its resemblance to kinase inhibitors or anti-inflammatory agents.
Properties
IUPAC Name |
ethyl 4-[[2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-5-29-18(27)13-6-8-14(9-7-13)21-16(26)12-24-19(28)25-15(22-24)10-11-17(23-25)30-20(2,3)4/h6-11H,5,12H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDIQQFRXJDAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolo ring is fused to the pyridazine ring through a cyclization reaction. This step often involves the use of hydrazine derivatives and appropriate aldehydes or ketones under reflux conditions.
Introduction of the tert-Butylsulfanyl Group: The tert-butylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable tert-butylthiol reagent reacts with the triazolopyridazine intermediate.
Acylation Reaction: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triazolopyridazine core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Additionally, the acetamido group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Carboxylic acid, substituted amides
Scientific Research Applications
Ethyl 4-{2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound’s triazolopyridazine core can interact with enzymes and receptors, modulating their activity. The tert-butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The acetamido and ester groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Benzoate Derivatives with Heterocyclic Moieties
Several ethyl benzoate derivatives with heterocyclic substituents have been synthesized and studied. For example:
- I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) () feature pyridazine rings linked via phenethylamino groups. These compounds show moderate kinase inhibition but lack the triazolo-pyridazinone core, which may enhance metabolic stability in the target compound due to increased rigidity .
- Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate () shares the acetamido-benzoate backbone but replaces the triazolo-pyridazinone with a thieno-pyrimidine ring. This structural variation likely alters solubility and target affinity, as thieno-pyrimidines are known for antiviral activity .
Triazolo-Pyridazine Derivatives
- Tert-butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate () shares a triazolo-pyridine core and a tert-butyl ester. The fluorine substituents enhance metabolic stability and bioavailability, suggesting that the tert-butylsulfanyl group in the target compound may confer similar advantages .
- 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine () contains a methoxyphenyl-triazolo-pyridazine scaffold. The methoxy group improves membrane permeability compared to the target compound’s tert-butylsulfanyl group, which may increase lipophilicity .
Hybrid Molecules with Antioxidant Moieties
Compounds like N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide () combine triazolo-pyrazine cores with antioxidant substituents (e.g., 3,5-di-tert-butyl-4-hydroxybenzamide). While the target compound lacks an antioxidant moiety, its tert-butylsulfanyl group may contribute to radical scavenging, a property observed in sulfur-containing analogs .
Key Research Findings
- Structural Advantages : The tert-butylsulfanyl group in the target compound likely enhances steric bulk and oxidative stability compared to smaller substituents (e.g., methyl or methoxy groups) .
- Synthetic Challenges: The acetamido linker and triazolo-pyridazinone core require multi-step synthesis, similar to methods described for pyrazole-triazole hybrids (), though yields may vary due to steric hindrance from the tert-butyl group .
- Biological Potential: While direct data are lacking, triazolo-pyridazinones are associated with anti-inflammatory and anticancer activities. The ethyl benzoate group may further modulate pharmacokinetics by improving oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
